molecular formula C14H16N2O6S4 B14342173 Diethyl 2,2'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)diacetate CAS No. 93046-02-7

Diethyl 2,2'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)diacetate

Cat. No.: B14342173
CAS No.: 93046-02-7
M. Wt: 436.6 g/mol
InChI Key: FZKBVGSMNBULBT-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is a complex organic compound with a unique structure that includes thiazolidine rings and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine rings, followed by the introduction of the dioxo and dithioxo groups. The final step involves the esterification of the compound to form the diacetate ester. Common reagents used in these reactions include thioamides, acyl chlorides, and diethyl oxalate, under conditions such as reflux and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithioxo groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of ester derivatives.

Scientific Research Applications

Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate involves its interaction with molecular targets such as enzymes and proteins. The thiazolidine rings and functional groups can form hydrogen bonds and other interactions with active sites, affecting the activity of the target molecules. This compound can modulate biochemical pathways, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is unique due to its combination of thiazolidine rings and multiple functional groups, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for interactions with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

93046-02-7

Molecular Formula

C14H16N2O6S4

Molecular Weight

436.6 g/mol

IUPAC Name

ethyl 2-[5-[3-(2-ethoxy-2-oxoethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C14H16N2O6S4/c1-3-21-7(17)5-15-11(19)9(25-13(15)23)10-12(20)16(14(24)26-10)6-8(18)22-4-2/h9-10H,3-6H2,1-2H3

InChI Key

FZKBVGSMNBULBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C(SC1=S)C2C(=O)N(C(=S)S2)CC(=O)OCC

Origin of Product

United States

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